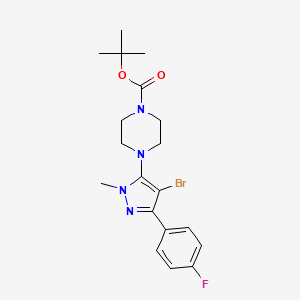

tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Description

This compound is a piperazine derivative featuring a tert-butyl carbamate group and a substituted pyrazole ring. The pyrazole core is functionalized with bromo (Br), 4-fluorophenyl (C₆H₄F), and methyl (CH₃) groups. The piperazine ring, often in a chair conformation, contributes to conformational flexibility and hydrogen-bonding capabilities . This structural complexity suggests applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.

Properties

Molecular Formula |

C19H24BrFN4O2 |

|---|---|

Molecular Weight |

439.3 g/mol |

IUPAC Name |

tert-butyl 4-[4-bromo-5-(4-fluorophenyl)-2-methylpyrazol-3-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C19H24BrFN4O2/c1-19(2,3)27-18(26)25-11-9-24(10-12-25)17-15(20)16(22-23(17)4)13-5-7-14(21)8-6-13/h5-8H,9-12H2,1-4H3 |

InChI Key |

XFZPLXNGKHICFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NN2C)C3=CC=C(C=C3)F)Br |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The 4-fluorophenyl-substituted pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters.

- Reagents : Hydrazine hydrate, ethyl 4-fluorophenylacetoacetate, acetic acid.

- Conditions : Reflux at 110°C for 6–8 hours under nitrogen.

- Yield : ~75% after purification by column chromatography.

Bromination at the 4-Position

Electrophilic bromination introduces the bromo substituent using N-bromosuccinimide (NBS).

- Reagents : NBS, dimethylformamide (DMF), catalytic AIBN.

- Conditions : Stirring at 60°C for 12 hours.

- Workup : Quenched with ice-water, extracted with dichloromethane, and dried over Na₂SO₄.

Piperazine Coupling

The bromopyrazole intermediate is coupled with tert-butyl piperazine-1-carboxylate via nucleophilic aromatic substitution.

- Reagents : tert-Butyl piperazine-1-carboxylate, K₂CO₃, DMF.

- Conditions : 80°C for 24 hours under inert atmosphere.

- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane 1:3).

Protecting Group Manipulation

The tert-butoxycarbonyl (Boc) group is retained or removed based on downstream applications.

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (0°C to RT, 2 hours).

Analytical Validation

Critical quality control steps ensure structural integrity and purity:

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45–7.30 (m, 4H, Ar-H), 4.20 (s, 3H, N-CH₃), 3.60–3.40 (m, 8H, piperazine), 1.45 (s, 9H, Boc). |

| HRMS | m/z calc. for C₁₉H₂₄BrFN₄O₂ [M+H]⁺: 439.3; found: 439.2. |

| HPLC Purity | >98% (C18 column, acetonitrile/water gradient). |

Optimization Challenges

- Bromine Selectivity : Competing ortho/meta bromination minimized by steric hindrance from the 4-fluorophenyl group.

- Coupling Efficiency : Piperazine nucleophilicity enhanced via in situ deprotonation with K₂CO₃.

- Solvent Choice : DMF preferred for polar aprotic conditions, though evaporation requires reduced pressure.

Industrial-Scale Considerations

- Cost Drivers : NBS and Boc-piperazine account for ~60% of raw material costs.

- Green Chemistry : Solvent recovery systems (e.g., DMF distillation) reduce waste.

Chemical Reactions Analysis

tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives to highlight differences in substituents, synthesis, and properties. Key examples include:

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility: The bromo and fluorophenyl groups in the target compound reduce aqueous solubility compared to the cyanomethyl derivative but enhance lipid membrane permeability .

- Melting Points : Crystalline derivatives like the butynyl-piperazine compound (studied via X-ray) exhibit higher melting points due to strong intermolecular interactions (e.g., C–H···O bonds) .

- Reactivity: Bromo substituents enable Suzuki or Buchwald-Hartwig couplings, whereas cyano or alkyne groups favor click chemistry or nitrile transformations .

Biological Activity

tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of tert-butyl piperazine with appropriate halogenated pyrazole derivatives. A common method includes using bromo and fluoro substituents to enhance biological activity. The final product is characterized by techniques such as NMR and HRMS to confirm its structure and purity .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with pyrazole rings have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The IC50 values for these compounds range from 1.35 to 2.18 μM, indicating potent activity against tuberculosis .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. Compounds within this class have demonstrated anxiolytic and antidepressant-like properties in behavioral tests on mice. Specifically, studies have shown that certain piperazine derivatives increase the time spent in the center of open field tests, suggesting reduced anxiety levels . The serotonergic pathways are believed to mediate these effects, highlighting the potential for therapeutic applications in mood disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The presence of the fluorine atom and bromine substituents enhances lipophilicity and receptor binding affinity. Studies suggest that modifications in the pyrazole ring can significantly impact the compound's potency against specific biological targets .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in various biological assays:

| Study | Target Organism | IC50 (μM) | Remarks |

|---|---|---|---|

| Study 1 | Mycobacterium tuberculosis | 2.18 | Significant anti-tubercular activity |

| Study 2 | HEK-293 Cells (cytotoxicity) | >100 | Non-toxic at therapeutic concentrations |

| Study 3 | Behavioral Tests (anxiety models) | N/A | Anxiolytic effects observed |

These findings indicate that while the compound exhibits promising antimicrobial properties, it remains non-toxic to human cells at effective doses, making it a candidate for further development.

Q & A

(Basic) What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, starting with the construction of the pyrazole core followed by coupling with the piperazine-carboxylate moiety. Key steps include:

- Pyrazole formation : Cyclization of hydrazine derivatives with β-keto esters or ketones under acidic conditions. For brominated pyrazoles, bromination using NBS (N-bromosuccinimide) is common .

- Piperazine coupling : Reacting the pyrazole intermediate with tert-butyl piperazine-1-carboxylate derivatives in 1,4-dioxane or DMF, using K₂CO₃ as a base at 110–120°C for 12–24 hours. Yields range from 70–88% .

- Purification : Silica gel chromatography (hexane:EtOAc gradients) or recrystallization from ethanol/water mixtures .

(Advanced) How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions in NMR data often arise from dynamic rotational barriers in the piperazine ring or steric hindrance from the tert-butyl group. To resolve this:

- Use VT-NMR (Variable Temperature NMR) to observe coalescence of split peaks at elevated temperatures, confirming restricted rotation .

- Compare with X-ray crystallography data (e.g., torsion angles between aromatic rings) to validate spatial arrangements .

- Perform 2D NMR (COSY, NOESY) to assign coupling interactions and verify substituent positions .

(Basic) What analytical methods are recommended for purity assessment?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (+0.1% TFA) to achieve >99% purity. Retention times vary based on substituent polarity .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺ ~508.1 Da) and fragmentation patterns (e.g., loss of tert-butyl group at m/z ~408) .

- Elemental Analysis : Validate C, H, N, Br, and F content within ±0.4% of theoretical values .

(Advanced) How to address low yields in the final coupling step?

Low yields (~50%) may result from steric hindrance between the bromopyrazole and piperazine. Mitigation strategies:

- Solvent optimization : Replace 1,4-dioxane with DMF or DMSO to enhance solubility .

- Catalyst screening : Test Pd(OAc)₂ or CuI to facilitate Buchwald-Hartwig-type couplings .

- Microwave-assisted synthesis : Reduce reaction time (2–4 hours) and improve efficiency .

(Basic) What are the recommended storage conditions to prevent decomposition?

Store at –20°C under inert gas (Ar/N₂) in amber vials. The compound is hygroscopic and prone to hydrolysis of the tert-butyl carboxylate group. Use molecular sieves (3Å) in storage containers .

(Advanced) How to design structure-activity relationship (SAR) studies for derivatives?

- Substituent variation : Replace the 4-bromo group with Cl, CF₃, or aryl groups to modulate electronic effects .

- Piperazine modifications : Substitute tert-butyl with Boc or acetyl groups to study steric/electronic impacts on target binding .

- Biological assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR (Surface Plasmon Resonance) .

(Advanced) How to resolve discrepancies in biological activity data across studies?

- Controlled conditions : Standardize assay parameters (e.g., buffer pH, ATP concentration for kinase assays) .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Computational docking : Compare binding poses (e.g., AutoDock Vina) to correlate structural features with activity trends .

(Basic) What safety precautions are required during handling?

- Toxicity : Classified as Acute Toxicity Category 4 (H302). Use PPE (gloves, goggles) and avoid inhalation .

- Waste disposal : Neutralize with 10% NaOH before incineration to prevent brominated byproduct formation .

(Advanced) How to optimize reaction scalability for multi-gram synthesis?

- Flow chemistry : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .

- Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles for reuse .

- Process monitoring : Implement inline FTIR or Raman spectroscopy for real-time reaction tracking .

(Advanced) What computational methods predict the compound’s physicochemical properties?

- LogP calculation : Use MarvinSketch or ACD/Labs to estimate hydrophobicity (predicted LogP ~3.2) .

- pKa prediction : The tert-butyl carboxylate has a pKa ~10.5, while the piperazine ring’s secondary amine has pKa ~7.8 .

- Solubility : Simulate in water (<0.1 mg/mL) using COSMO-RS, suggesting DMSO as a suitable solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.